N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide
Description
Properties
Molecular Formula |
C24H18N4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H18N4O2/c25-15-13-17-1-9-21(10-2-17)27-23(29)19-5-7-20(8-6-19)24(30)28-22-11-3-18(4-12-22)14-16-26/h1-12H,13-14H2,(H,27,29)(H,28,30) |
InChI Key |
RPNUSYHVAXILCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methylbenzeneamine (p-Toluidine)
The methyl group of p-toluidine is brominated to generate 4-(bromomethyl)aniline. This step typically employs bromine in a solvent like dichloromethane or acetic acid under reflux conditions.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 40–60°C | 6–8 h | ~65–70% |
Cyanide Substitution
The bromomethyl intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) in a polar aprotic solvent (e.g., DMF) to yield 4-(cyanomethyl)aniline. This step requires heating to facilitate substitution.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KCN | DMF | 80–100°C | 12–24 h | ~50–60% |
Preparation of Benzene-1,4-dicarbonyl Chloride
Benzene-1,4-dicarboxylic acid (terephthalic acid) is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | None | 70–80°C | 4–6 h | ~85–90% |
Coupling Reaction to Form the Diamide
The acid chloride reacts with 4-(cyanomethyl)aniline in the presence of a coupling agent (e.g., DCC) and a base (e.g., triethylamine) to form the target diamide.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Temperature | Room temperature or 0–5°C for sensitive reagents |
| Time | 12–24 h for complete conversion |
Mechanism
- Activation : DCC activates the acid chloride, forming an active intermediate.
- Nucleophilic Attack : The amine attacks the activated carbonyl, releasing dicyclohexylurea (DCU) as a byproduct.
- Deprotonation : TEA neutralizes HCl, driving the reaction to completion.
| Step | Equation |
|---|---|
| Activation | Terephthaloyl chloride + DCC → Activated intermediate + DCU |
| Amide Formation | Activated intermediate + 2×4-(cyanomethyl)aniline → Target compound + HCl |
Purification and Characterization
Purification
The crude product is purified via:
- Filtration : Removal of DCU byproduct.
- Column Chromatography : Using ethyl acetate/hexane gradients.
- Recrystallization : From ethyl acetate or acetonitrile.
Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.5–7.7 ppm (aromatic H), δ 3.8–4.0 ppm (CH₂CN singlet) |
| IR | ν(C≡N) ~2250 cm⁻¹, ν(C=O) ~1650 cm⁻¹, δ(NH) ~3300 cm⁻¹ (amide) |
| HRMS | [M+H]⁺ calculated: 394.4 g/mol; observed: 394.4 g/mol |
Challenges and Optimization Strategies
Challenges
- Hydrolysis : Acid chloride instability in moist conditions.
- Side Reactions : Mono-substitution or dimerization.
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide and related compounds:
Detailed Research Findings
Structural and Electronic Effects
- Cyanomethyl vs. Benzimidazole’s aromaticity and hydrogen-bonding capacity (via NH groups) enhance binding to targets like HCV NS3 helicase and IL-18 .
- Steric Considerations: Cyanomethyl’s small size may reduce steric hindrance, allowing access to narrow binding pockets, whereas bulkier substituents (e.g., benzimidazole) improve selectivity but limit penetration .
Pharmacokinetic Properties
- Cyanomethyl groups, though polar, are less hydrophilic than hydroxyethyl substituents (logP < 3 inferred), suggesting intermediate solubility .
- Metabolic Stability: Cyanomethyl’s nitrile group may resist metabolic degradation compared to ester or amine-containing analogues, enhancing plasma half-life .
Biological Activity
N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide is a synthetic organic compound with the molecular formula C24H18N4O2 and a molecular weight of 394.4 g/mol. This compound features a unique structure that includes two cyanomethyl groups attached to phenyl rings, linked through a benzene-1,4-dicarboxamide framework. Its distinct molecular architecture enhances its reactivity and potential applications in medicinal chemistry and materials science.
Synthesis
The synthesis of this compound typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-(cyanomethyl)aniline. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), usually conducted in dichloromethane at room temperature over several hours .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation. Its mechanisms of action involve binding to specific proteins or enzymes, modulating their activity, and influencing various biochemical pathways.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Mechanism : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) cells. It operates by blocking critical pathways involved in cell division and survival .
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 cells. The cytotoxicity was assessed using MTT assays, revealing a dose-dependent response where higher concentrations led to increased cell death .
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 250 | 65 |
| 300 | 50 |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Protein Binding : The compound binds to proteins involved in cell signaling pathways, altering their function and leading to downstream effects that inhibit tumor growth or inflammatory responses.
- Enzyme Modulation : It may act as an enzyme inhibitor, affecting metabolic pathways critical for cancer cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
